

N1-Benzyl-N1-methylpropane-1,3-diamine CAS number and molecular structure

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Compound of Interest

Compound Name: N1-Benzyl-N1-methylpropane-1,3-diamine

Cat. No.: B082026

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An In-depth Technical Guide to N1-Benzyl-N1-methylpropane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N1-Benzyl-N1-methylpropane-1,3-diamine**, a diamine compound of interest in various research and development applications. This document outlines its fundamental chemical properties, including its CAS number and molecular structure, and presents available physicochemical data in a structured format.

Core Chemical Identification

N1-Benzyl-N1-methylpropane-1,3-diamine is identified by the Chemical Abstracts Service (CAS) number 13910-49-1.^{[1][2]} This unique identifier is crucial for unambiguous identification in chemical databases and scientific literature.

Molecular Structure and Properties

The molecular structure of **N1-Benzyl-N1-methylpropane-1,3-diamine** consists of a propane-1,3-diamine backbone where one of the primary amine groups (at position 1) is substituted with both a benzyl group and a methyl group.

Table 1: Molecular and Chemical Properties

Property	Value	Source
Molecular Formula	C11H18N2	[2]
Molecular Weight	178.274 g/mol	[2]
Exact Mass	178.147 g/mol	[2]
InChIKey	LZQYISZOMMPPIP-UHFFFAOYSA-N	[2]
Canonical SMILES	CN(CCCN)CC1=CC=CC=C1	PubChem

Table 2: Physicochemical Data

Property	Value	Conditions	Source
Density	0.975 g/cm ³	Not Specified	[2]
Boiling Point	118-119 °C	4 Torr	[2]
Flash Point	104.1 °C	Not Specified	[2]
Vapor Pressure	0.0119 mmHg	25 °C	[2]
XLogP3	2.1675	Not Specified	[2]
PSA (Polar Surface Area)	29.26 Å ²	Not Specified	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N1-Benzyl-N1-methylpropane-1,3-diamine** are compound-specific and would typically be found in peer-reviewed scientific literature or detailed patents. Researchers are advised to consult chemical synthesis databases and academic journals for specific methodologies. A general workflow for characterization would involve:

- **Synthesis:** Typically involving reductive amination or nucleophilic substitution reactions.

- **Purification:** Methods such as distillation or column chromatography are commonly employed.
- **Structural Elucidation:** Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure.
- **Purity Analysis:** High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the synthesized compound.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for identifying and characterizing **N1-Benzyl-N1-methylpropane-1,3-diamine**.

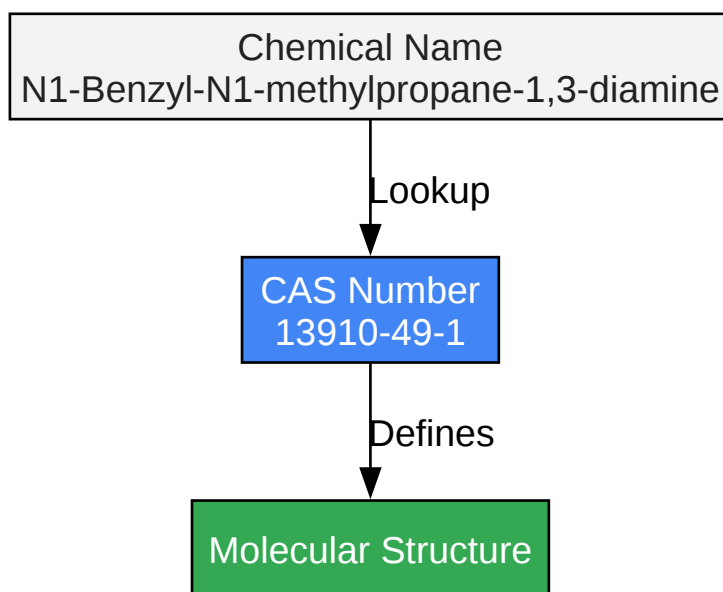


Figure 1. Identification Workflow

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Caption: Figure 1. Identification Workflow

This guide serves as a foundational resource for professionals working with **N1-Benzyl-N1-methylpropane-1,3-diamine**. For specific applications and advanced research, consulting primary scientific literature is recommended.

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References

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- 2. echemi.com [echemi.com]
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